(S)-crizotinib

MTH1 (NUDT1) inhibition Cancer biology DNA damage repair

(S)-Crizotinib (CAS 1374356-45-2), the (S)-enantiomer of crizotinib, is a highly selective MTH1 (NUDT1) inhibitor (IC50 72–330 nM) with ~16-fold greater MTH1 binding affinity than (R)-crizotinib. Critically, it shows negligible activity against ALK, ROS1, and c-Met kinases—the primary targets of the (R)-enantiomer (Xalkori). This stereospecificity makes it an indispensable, validated chemical probe for investigating MTH1-mediated oxidative DNA damage repair in KRAS-mutant cancers: it reduces tumor volume by >50% in SW480 colon carcinoma xenografts and attenuates colony formation in KRAS-mutated PANC1 cells. Use (S)-crizotinib to dissect enantiomer-specific pharmacodynamics or as the definitive negative control in (R)-crizotinib studies. Substituting the racemate or incorrect enantiomer compromises target engagement and experimental integrity. Supplied at ≥98% purity; for research use only.

Molecular Formula C21H22Cl2FN5O
Molecular Weight 450.34
CAS No. 1374356-45-2; 877399-52-5
Cat. No. B2734538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-crizotinib
CAS1374356-45-2; 877399-52-5
Molecular FormulaC21H22Cl2FN5O
Molecular Weight450.34
Structural Identifiers
SMILESCC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N
InChIInChI=1S/C21H22Cl2FN5O/c1-12(19-16(22)2-3-17(24)20(19)23)30-18-8-13(9-27-21(18)25)14-10-28-29(11-14)15-4-6-26-7-5-15/h2-3,8-12,15,26H,4-7H2,1H3,(H2,25,27)/t12-/m0/s1
InChIKeyKTEIFNKAUNYNJU-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Why (S)-Crizotinib (CAS 1374356-45-2) Matters for Cancer Target Discovery and RAS-Driven Disease Research


(S)-Crizotinib (CAS 1374356-45-2; also CAS 877399-52-5), the (S)-enantiomer of the clinical ALK/ROS1/c-Met kinase inhibitor crizotinib, has a distinctly different pharmacological profile from its (R)-enantiomer. Instead of targeting receptor tyrosine kinases, (S)-Crizotinib is a highly selective inhibitor of the human DNA damage repair enzyme 7,8-Dihydro-8-oxoguaninetriphosphatase MTH1 (NUDT1) . This compound is a critical research tool for investigating MTH1's role in cancer cell survival, particularly in RAS-driven tumors, and for dissecting enantiomer-specific pharmacodynamics [1].

The Enantiomer Purity Imperative: Why (R)-Crizotinib or Racemic Mixtures Cannot Replace (S)-Crizotinib


Substituting (S)-Crizotinib with its (R)-enantiomer (the active pharmaceutical ingredient in Xalkori) or a racemic mixture is scientifically invalid due to profound stereospecific differences in target engagement and biological activity. While (R)-crizotinib potently inhibits ALK, ROS1, and c-Met kinases, (S)-Crizotinib exhibits negligible activity against these targets [1]. Conversely, (S)-Crizotinib is a potent inhibitor of the MTH1 enzyme, with an affinity approximately 16-fold higher than that of the (R)-enantiomer . Using the incorrect enantiomer would therefore fail to modulate the intended MTH1 pathway and would introduce confounding off-target kinase inhibition, compromising experimental integrity and data reproducibility.

(S)-Crizotinib vs. (R)-Crizotinib: A Quantitative Head-to-Head Comparison of Target Engagement and Efficacy


MTH1 Enzyme Inhibition: A 16-Fold Difference in Potency Between Enantiomers

(S)-Crizotinib is a potent inhibitor of the MTH1 enzyme, whereas the clinically used (R)-enantiomer is essentially inactive. In a cell-free assay, (S)-crizotinib inhibited MTH1 with an IC50 of 72 nM, compared to an IC50 of 1375 nM for the (R)-enantiomer [1]. This represents a ~19-fold difference in potency. Isothermal titration calorimetry (ITC) studies confirmed this stereospecific binding, showing a 16-fold higher affinity (lower Kd) of (S)-crizotinib for MTH1 compared to (R)-crizotinib [2].

MTH1 (NUDT1) inhibition Cancer biology DNA damage repair

Kinase Selectivity: (S)-Crizotinib Spares Key Oncogenic Kinases ALK, MET, and ROS1

Unlike (R)-crizotinib, which is a potent ATP-competitive inhibitor of ALK, MET, and ROS1, the (S)-enantiomer exhibits minimal binding to these kinases. In vitro Kd measurements demonstrate that (S)-crizotinib is considerably less potent than the (R)-enantiomer against ALK, MET, and ROS1 [1]. This lack of kinase activity is a critical feature, as it allows researchers to study MTH1 inhibition without the confounding variable of simultaneous kinase inhibition.

Kinase profiling Off-target effects Enantiomer specificity

In Vivo Tumor Suppression: (S)-Crizotinib Efficacy in KRAS-Mutant Xenografts

The functional consequence of stereospecific MTH1 inhibition is evident in vivo. In mouse xenograft studies using SW480 human colon carcinoma cells, treatment with (S)-crizotinib was able to impair overall tumor progression and specifically reduce tumor volume by more than 50%. In stark contrast, the (R)-enantiomer had no significant effect on tumor growth . This demonstrates that the (S)-enantiomer is essential for achieving anti-tumor activity via MTH1 inhibition in this KRAS-mutant model.

KRAS-mutant cancer Xenograft model In vivo efficacy

Chemoproteomics Confirms MTH1 as the Sole Significant Target of (S)-Crizotinib

A comprehensive chemoproteomics analysis using affinity purification coupled with mass spectrometry (AP-MS) was performed to compare the target profiles of both crizotinib enantiomers. For (S)-crizotinib, MTH1 was identified as the only significant target. In contrast, the same analysis for (R)-crizotinib revealed a large number of kinases as specific interactors, including its known targets ALK, MET, and ROS1 [1]. This global proteomic comparison provides definitive evidence that (S)-crizotinib is a highly selective MTH1 inhibitor with a drastically cleaner target profile compared to its clinical counterpart.

Target identification Chemoproteomics MTH1

Validated Research Applications of (S)-Crizotinib in Oncology and Target Discovery


Investigating MTH1 as a Therapeutic Target in KRAS-Mutant Cancers

Use (S)-crizotinib as a validated, selective chemical probe to inhibit MTH1 in KRAS-mutant cancer models (e.g., colon, pancreatic, lung). This application is directly supported by the compound's demonstrated ability to reduce tumor volume by >50% in SW480 xenografts and inhibit colony formation in KRAS-mutated PANC1 cells [1]. Researchers can confidently study MTH1's role in RAS-driven oncogenesis without confounding ALK/ROS1/MET kinase inhibition [2].

Enantiomer-Specific Pharmacodynamic and Off-Target Profiling

Employ (S)-crizotinib as the critical negative control or comparator for studies involving (R)-crizotinib (Xalkori). Because the two enantiomers have diametrically opposed target profiles—MTH1 for the (S)-form vs. ALK/MET/ROS1 for the (R)-form—(S)-crizotinib is an ideal tool for dissecting on-target vs. off-target kinase inhibitor effects, validating target engagement biomarkers, and establishing true stereospecificity in drug action [2]. This is essential for understanding the full pharmacological profile of crizotinib.

Building Assays for MTH1 Activity and High-Throughput Screening

Leverage the well-characterized IC50 values for MTH1 inhibition (e.g., 72 nM and 330 nM) to develop robust biochemical and cell-based assays [1]. (S)-crizotinib serves as a reliable reference inhibitor for high-throughput screening campaigns aimed at identifying novel MTH1 inhibitors. Its proven selectivity, confirmed by chemoproteomics and kinome-wide profiling [2], ensures that positive hits from such screens are more likely to be genuine MTH1 modulators.

Investigating DNA Damage Response and Genomic Stability Mechanisms

Apply (S)-crizotinib to study the role of MTH1 in protecting cancer cells from oxidative DNA damage. This is based on evidence showing (S)-crizotinib induces an increase in DNA single-strand breaks and activates DNA repair pathways in human colon carcinoma cells [1]. This application is particularly relevant for exploring mechanisms of resistance to therapies that induce reactive oxygen species (ROS) or cause nucleotide pool imbalance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-crizotinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.